
L-Arginine nitrate
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Overview
Description
L-Arginine nitrate is a compound formed by the combination of L-arginine, an amino acid, and nitric acid. L-arginine is known for its role in the biosynthesis of proteins and nitric oxide, a critical molecule in various physiological processes. The nitrate component enhances the compound’s ability to promote nitric oxide production, which is essential for vasodilation and improved blood flow.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Arginine nitrate can be synthesized by reacting L-arginine with nitric acid. The process involves dissolving L-arginine in purified water at normal temperature, followed by the slow addition of nitric acid. The mole ratio of L-arginine to nitric acid is typically maintained between 1:1 and 1:1.1, and the reaction temperature ranges from 40°C to 70°C. The solution is gradually clarified, and the pH is adjusted to 1-2 using nitric acid. The clarified solution is then cooled to 10°C to 25°C, and the resulting crystals are separated, washed, and dried at 60°C to 85°C .
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with continuous recycling of the mother liquor to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: L-Arginine nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce nitric oxide, a potent vasodilator.
Reduction: The nitrate component can be reduced to nitrite and subsequently to nitric oxide under certain conditions.
Substitution: this compound can participate in substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as ascorbic acid and sodium dithionite are used.
Substitution: Various nucleophiles can be used to replace the nitrate group.
Major Products:
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Nitrite and nitric oxide.
Substitution: Compounds with different functional groups replacing the nitrate.
Scientific Research Applications
L-Arginine nitrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nitric oxide and other nitrogen-containing compounds.
Biology: Studied for its role in cellular signaling and regulation of blood flow.
Medicine: Investigated for its potential in treating cardiovascular diseases, improving exercise performance, and enhancing wound healing
Industry: Utilized in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
L-Arginine nitrate exerts its effects primarily through the production of nitric oxide. L-arginine is converted to nitric oxide by the enzyme nitric oxide synthase. Nitric oxide then activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate, which causes vasodilation and improved blood flow . The nitrate component can also be reduced to nitric oxide, enhancing the overall nitric oxide production .
Comparison with Similar Compounds
L-Citrulline: Another amino acid that is a precursor to L-arginine and also promotes nitric oxide production.
L-Ornithine: Involved in the urea cycle and can be converted to L-arginine.
Nitroglycerin: A nitrate compound used as a vasodilator in the treatment of angina.
Uniqueness: L-Arginine nitrate is unique in its dual role of providing both L-arginine and nitrate, which synergistically enhance nitric oxide production. This makes it particularly effective in promoting vasodilation and improving blood flow compared to other compounds that only provide one of these components .
Properties
CAS No. |
223253-05-2 |
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Molecular Formula |
C6H14N5O5- |
Molecular Weight |
236.21 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;nitrate |
InChI |
InChI=1S/C6H14N4O2.NO3/c7-4(5(11)12)2-1-3-10-6(8)9;2-1(3)4/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);/q;-1/t4-;/m0./s1 |
InChI Key |
HVMFMDRJTWGJTN-WCCKRBBISA-N |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.[N+](=O)(O)[O-] |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.[N+](=O)([O-])[O-] |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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